4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol
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Overview
Description
4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol typically involves the use of 5-fluoro-2-methoxyphenylboronic acid as a starting material. This compound can be synthesized through a series of reactions including Friedel-Crafts alkylation, Suzuki-Miyaura cross-coupling, and other palladium-catalyzed reactions . The reaction conditions often involve the use of palladium catalysts, bases, and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the formyl group allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2-methoxyphenyl)methanol: Similar in structure but with a hydroxyl group instead of a formyl group.
2-Fluoro-5-methoxyphenylboronic acid: Contains a boronic acid group instead of a formyl group.
Uniqueness
4-(5-Fluoro-2-methoxyphenyl)-2-formylphenol is unique due to the combination of the fluorine atom, methoxy group, and formyl group on the phenol ring. This unique structure imparts specific chemical properties and reactivity that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14-5-3-11(15)7-12(14)9-2-4-13(17)10(6-9)8-16/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIQPYDFWHRVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685181 |
Source
|
Record name | 5'-Fluoro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111120-73-0 |
Source
|
Record name | 5'-Fluoro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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